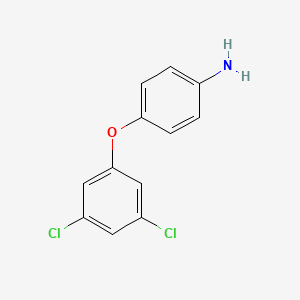
4-(3,5-Dichlorophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenoxy)aniline is an organic compound characterized by the presence of an aniline group substituted with a 3,5-dichlorophenoxy group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)aniline typically involves the reaction of 3,5-dichlorophenol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. For example, the chlorination of 4-chloro-2-nitrotoluene followed by oxidation and hydrogenation can yield 3,5-dichloroaniline, which can then be reacted with phenol derivatives to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various aniline derivatives .
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with cellular signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chlorophenoxy)aniline: Similar in structure but with only one chlorine atom.
2,4-Dichloroaniline: Another dichloroaniline derivative with different chlorine positions.
3,4-Dichloroaniline: Differently substituted aniline with chlorine atoms at the 3 and 4 positions
Uniqueness
4-(3,5-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications.
Propiedades
IUPAC Name |
4-(3,5-dichlorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPDUICWSVIDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
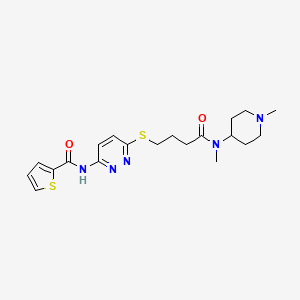
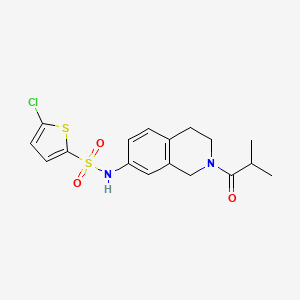
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2662012.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)
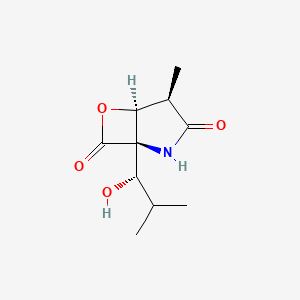
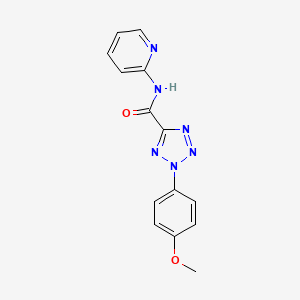
![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)
